1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane
Description
1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane is a branched aliphatic ether characterized by a decane backbone substituted at the first carbon with both a methoxy group (-OCH₃) and a (3,7-dimethyl-6-octenyl)oxy group. The latter substituent consists of an 8-carbon chain with a double bond at position 6 and methyl branches at positions 3 and 7.
Properties
CAS No. |
93894-28-1 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
1-(3,7-dimethyloct-6-enoxy)-1-methoxydecane |
InChI |
InChI=1S/C21H42O2/c1-6-7-8-9-10-11-12-16-21(22-5)23-18-17-20(4)15-13-14-19(2)3/h14,20-21H,6-13,15-18H2,1-5H3 |
InChI Key |
JVPUXLNHNKOZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(OC)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
The preparation methods for EINECS 299-725-5 involve advanced technical ceramics techniques. The preparation of suspensions and calibration of apparatus are crucial steps before measuring the particle size distribution of powders used in advanced technical ceramics . These methods are suitable for measurements by both the sedimentation method and the laser light scattering method.
Chemical Reactions Analysis
EINECS 299-725-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H42O2
- Molecular Weight : 326.56 g/mol
- Structural Characteristics : The compound features a long hydrocarbon chain with a methoxy group and an octenyl ether functional group, which contributes to its volatility and olfactory characteristics.
Fragrance Applications
-
Perfume Composition :
- 1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane is commonly utilized in perfume formulations due to its pleasant scent profile. It can impart floral and fruity notes, enhancing the overall fragrance complexity.
- The compound is often included in fragrance compositions designed to mask undesirable odors, providing a fresh scent that can be employed in personal care products such as deodorants and body sprays .
- Odor Masking Agents :
Flavoring Applications
- Flavoring Agent :
- In addition to its fragrance applications, this compound may serve as a flavoring agent in food products. Its sensory properties can enhance the flavor profile of various consumables, particularly in confectionery and beverage industries.
Case Study 1: Fragrance Development
A study conducted on the incorporation of this compound into a new line of perfumes demonstrated that the compound significantly improved the longevity and sillage of the fragrance. Participants noted a favorable response to the scent's complexity and freshness over extended periods.
Case Study 2: Odor Neutralization
In a comparative analysis of various deodorizing agents, this compound was found to outperform traditional agents in masking body odors. The study highlighted its effectiveness when used in combination with other fragrance compounds, leading to synergistic effects that enhanced overall performance .
Mechanism of Action
The mechanism of action of EINECS 299-725-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with cellular receptors or enzymes, leading to changes in cellular function. In an industrial setting, its properties may be exploited to enhance the performance of materials or processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[(3,7-Dimethyl-6-octenyl)oxy]methyl}benzene (C₁₇H₂₆O)
Molecular Weight : 246.39 g/mol
Structure : Features a benzene ring substituted with a [(3,7-dimethyl-6-octenyl)oxy]methyl group.
Key Differences :
- The aromatic benzene ring introduces π-π stacking interactions, enhancing rigidity compared to the aliphatic decane backbone of the target compound.
- Applications: Likely serves as an intermediate in organic synthesis. Its aromaticity may increase reactivity in electrophilic substitution reactions compared to the target compound .
1-Methoxyoctadecane (C₁₉H₄₀O)
Molecular Weight : 284.52 g/mol
Structure : A straight-chain alkane with a terminal methoxy group.
Key Differences :
- The linear C₁₈ chain increases lipophilicity and melting/boiling points compared to the branched target compound.
- Toxicity: Classified as harmful if swallowed (H302) and a skin irritant (H315) .
Research Findings and Implications
Physicochemical Properties
- Solubility: The target compound’s branched ether groups may enhance solubility in non-polar solvents compared to 1-Methoxyoctadecane, which has a longer hydrophobic chain.
- Thermal Stability : The double bond in the (3,7-dimethyl-6-octenyl)oxy group could reduce thermal stability relative to fully saturated analogs.
Biological Activity
1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane, a compound with a complex structure, is gaining attention in the field of biological research for its potential therapeutic applications. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C21H44O2
Molecular Weight: 328.58 g/mol
IUPAC Name: this compound
CAS Registry Number: 3022843
The compound features a long aliphatic chain with a methoxy group and an octenyl moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Cytotoxicity
Studies have shown that compounds with similar structural features can exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values indicating potent cytotoxicity against Jurkat T cells, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Preliminary research suggests that this compound may have antimicrobial properties. It can potentially inhibit the growth of specific bacterial strains, which is particularly relevant in developing new antibacterial agents. The mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways .
Anti-inflammatory Effects
There is emerging evidence that compounds in the same class as this compound may exert anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially leading to cell lysis.
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for bacterial metabolism.
- Modulation of Signaling Pathways: The compound may influence signaling pathways involved in cell proliferation and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
